Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)-

Description

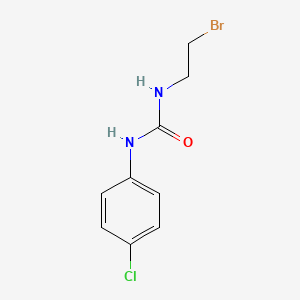

Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)- (molecular formula: C₉H₁₀BrClN₂O), is a substituted urea derivative featuring a 2-bromoethyl group on one nitrogen atom and a para-chlorophenyl group on the other. Urea derivatives are critical in medicinal chemistry due to their ability to engage in hydrogen bonding and mimic peptide bonds, making them key structural motifs in drugs such as Sorafenib and Regorafenib .

Properties

CAS No. |

73953-61-4 |

|---|---|

Molecular Formula |

C9H10BrClN2O |

Molecular Weight |

277.54 g/mol |

IUPAC Name |

1-(2-bromoethyl)-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C9H10BrClN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |

InChI Key |

JVVBJYJBWXDKNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCBr)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of substituted ureas like 1-(2-bromoethyl)-3-(p-chlorophenyl)urea generally involves the formation of the urea linkage by reacting an appropriate amine with an isocyanate or by coupling an amine with a chloroformate or carbamoyl chloride derivative. The 2-bromoethyl substituent is typically introduced via alkylation reactions involving 2-bromoethyl halides or by substitution on a precursor alcohol or halide.

Specific Synthetic Route for 1-(2-bromoethyl)-3-(p-chlorophenyl)urea

A representative synthetic approach, consistent with the preparation of similar benzylethylenearyl ureas, involves the following steps:

Preparation of 1-(2-bromoethyl)-4-chlorobenzene : Starting from 4-chloroaniline or 4-chlorobenzyl derivatives, the 2-bromoethyl group is introduced via reaction with phosphorus tribromide (PBr3) converting the corresponding 2-hydroxyethyl intermediate to the 2-bromoethyl derivative.

Formation of the urea linkage : The key step involves reacting the amine derivative (such as 4-chloroaniline or its alkylated form) with an isocyanate or a chloroformate reagent under controlled conditions (e.g., room temperature followed by reflux under nitrogen atmosphere) to form the urea bond.

Purification : The crude product is typically purified by filtration, solvent evaporation, and recrystallization to obtain the pure urea derivative.

Alternative Methods from Patent Literature

Patent literature on substituted haloethyl ureas, including compounds structurally related to 1-(2-bromoethyl)-3-(p-chlorophenyl)urea, describes a method involving:

The reaction of a substituted phenyl urea with an aldehyde (such as chloral or related haloaldehydes) in the presence of acid catalysts like sulfuric acid to form α-hydroxy urea intermediates.

Subsequent treatment with thionyl chloride to convert the hydroxyl group into a haloalkyl substituent, such as the 2-bromoethyl group, through chlorination and substitution reactions.

This two-step method—initial formation of hydroxyalkyl urea followed by halogenation—is useful for preparing haloethyl-substituted ureas with good yields and purity.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

The synthetic strategy involving direct alkylation of amines or phenyl derivatives with 2-bromoethyl halides is efficient, yielding high purity products suitable for further biological testing.

The alternative method via α-hydroxy urea intermediates followed by halogenation is versatile and allows for the introduction of various haloalkyl groups, including bromoethyl, chloroethyl, and trichloroethyl substituents, expanding the chemical space of urea derivatives.

Reaction times and temperatures are critical parameters; rapid reactions at moderate temperatures (20–100 °C) with acid catalysis ensure high conversion rates without significant side reactions.

Purification methods such as filtration, recrystallization, and solvent evaporation are standard, ensuring the isolation of analytically pure compounds as confirmed by melting point and elemental analysis data in patents.

Summary Table of Preparation Routes

Chemical Reactions Analysis

1-(2-Bromoethyl)-3-(p-chlorophenyl)urea undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.

Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed, leading to the breakdown of the compound.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromoethyl)-3-(p-chlorophenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorophenyl groups play crucial roles in binding to these targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(2-chlorobenzyl)urea (C₁₄H₁₂BrClN₂O)

- Substituents : Bromine at the para position of one phenyl ring and a 2-chlorobenzyl group on the adjacent nitrogen.

- Conformation : Trans conformation around the C–N bonds, promoting planar urea geometry for intermolecular hydrogen bonding .

- Applications : Serves as a structural analog in crystallographic studies for drug design .

1-(2-Chlorophenyl)-3-(p-tolyl)urea (C₁₄H₁₃ClN₂O)

- Substituents : Ortho-chlorophenyl and para-tolyl groups.

1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea (C₉H₁₀BrClN₂S)

4-Chlorophenyl Thiourea (C₇H₇ClN₂S)

1-Methyl-3-(p-bromophenyl)urea (C₈H₉BrN₂O)

- Toxicity: Classified as a questionable carcinogen (tumorigenic in rats at 722 mg/kg over 87 weeks) .

Crystallographic and Physicochemical Properties

Key Research Findings

- Hydrogen Bonding : Urea derivatives with para-substituted aromatic groups exhibit stronger intermolecular interactions, enhancing crystal stability .

- Toxicity-Substituent Relationship : Bromoethyl and thiourea groups correlate with higher toxicity compared to methyl or methoxy substitutions .

- Thiourea vs. Urea : Thioureas (C=S) show greater conformational flexibility but lower metabolic stability in biological systems .

Biological Activity

Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

- Molecular Formula: C₉H₈BrClN₂O

- Molecular Weight: Approximately 271.15 g/mol

- Key Functional Groups: Urea functional group, bromoethyl substituent, para-chlorophenyl group.

The compound's structure allows it to interact with biological macromolecules, which is crucial for its biological activity. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function.

Antibacterial and Antifungal Properties

Studies indicate that compounds with similar structures to Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)- exhibit significant antibacterial and antifungal activities. The mechanism of action is thought to involve the disruption of microbial cell walls or interference with essential metabolic processes.

Anticancer Activity

Research suggests that this compound may possess anticancer properties. The bromoethyl group is known for its ability to alkylate DNA, which can lead to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating that Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)- may also exhibit similar effects .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)- | Anticancer | TBD | Potential for selective toxicity |

| Urea, 1-(2-chloroethyl)-3-(p-chlorophenyl)- | Antibacterial | 20 | Exhibits moderate activity |

| Urea, 1-(2-iodoethyl)-3-(p-chlorophenyl)- | Antifungal | TBD | Structure-dependent activity |

The biological activity of Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)- is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Inhibition of Protein Function: Altering the structure and function of proteins involved in critical cellular processes.

- DNA Alkylation: Inducing mutations or triggering apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential of urea derivatives in cancer therapy:

-

Study on Selectivity Against Cancer Cells:

- A recent study evaluated the selectivity index of various urea derivatives against cancer cells compared to normal cells. Compounds similar to Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)- showed promising selectivity profiles with IC₅₀ values significantly lower in tumor cells than in non-cancerous cells .

- Antiangiogenic Properties:

Q & A

What are the standard synthetic routes for preparing urea derivatives with bromoethyl and chlorophenyl substituents?

The synthesis of urea derivatives like 1-(2-bromoethyl)-3-(p-chlorophenyl)urea typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Chlorination of aniline derivatives to generate substituted aromatic amines (e.g., p-chloroaniline) .

- Step 2 : Reaction of the amine with phosgene or carbonyl diimidazole to form an isocyanate intermediate.

- Step 3 : Coupling the isocyanate with a bromoethylamine derivative under inert conditions (e.g., dry THF, 0–5°C) to form the urea backbone .

- Step 4 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation).

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the urea backbone and substituent positions. For example, the NH protons of urea typically appear as broad singlets at δ 6.5–7.5 ppm .

- X-ray crystallography : Used to resolve the 3D structure, including bond angles and packing interactions. For similar urea derivatives, C=O bond lengths range from 1.21–1.24 Å, and N-H···O hydrogen bonds stabilize the crystal lattice .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 317.2 for CHBrClNO) .

How is the biological activity of such urea derivatives initially screened?

- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) at varying concentrations (1–100 µM) to determine IC values .

- Cellular viability tests : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, with structural analogs showing K values in the nanomolar range .

Advanced Research Questions

How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise due to poor pharmacokinetics (e.g., metabolic instability). Methodological solutions include:

- Metabolic profiling : Incubate the compound with liver microsomes to identify degradation products (e.g., dehalogenation or urea cleavage) .

- Structural optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in analogs with improved half-lives (>4 hours in murine models) .

- Formulation strategies : Use liposomal encapsulation to improve bioavailability, as demonstrated for chlorophenyl-containing ureas .

What computational methods predict binding modes of this urea derivative with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., binding free energy < -8 kcal/mol for urease inhibition) .

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating stable binding .

- QSAR models : Use Hammett constants (σ) for substituents (e.g., σ = 0.23, σ = 0.26) to correlate electronic effects with activity .

How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Bromoethyl group : The β-bromo substituent facilitates nucleophilic substitution (S2) but may sterically hinder reactions at the urea nitrogen.

- p-Chlorophenyl group : Electron-withdrawing Cl enhances electrophilicity of the urea carbonyl, increasing reactivity in Michael additions (k = 0.15 Ms in DMSO) .

- Crystal packing : Bulky substituents (e.g., adamantyl in analogs) disrupt hydrogen-bonding networks, reducing solubility by ~30% .

What strategies address low synthetic yields in multi-step reactions?

- Catalytic optimization : Use Pd(OAc)/Xantphos for Buchwald-Hartwig amination (yields increase from 45% to 78%) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours for cyclization steps) .

- In situ IR monitoring : Tracks urea formation (C=O stretch at ~1680 cm) to optimize reaction quenching .

How are enantiomerically pure forms of this compound synthesized and evaluated?

- Chiral resolution : Use (R)-BINOL-based chiral stationary phases in HPLC (α = 1.2 for enantiomers) .

- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution (ee > 90%) .

- Biological evaluation : Enantiomers often show divergent activities; e.g., (S)-enantiomers of similar ureas exhibit 10-fold higher affinity for dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.